
4-Fluoro-2-methyl-3-nitrobenzodifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methyl-3-nitrobenzodifluoride is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzodifluoride typically involves the nitration of 2-methylfluorobenzene followed by fluorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The subsequent fluorination step involves the use of a fluorinating agent such as sulfur tetrafluoride or hydrogen fluoride under controlled conditions to replace the hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Sodium methoxide or potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, elevated temperatures.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzodifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzodifluoride.
Scientific Research Applications
4-Fluoro-2-methyl-3-nitrobenzodifluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties. It can be used in the study of biological systems and molecular interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties. Its derivatives may exhibit biological activity against specific targets.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
4-Fluoro-2-methyl-3-nitrobenzodifluoride can be compared with other similar compounds such as:
4-Fluoro-3-nitrobenzotrifluoride: Similar in structure but with three fluorine atoms attached to the benzene ring. It is used in similar applications but may exhibit different reactivity and properties.
4-Fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a methyl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-Fluoro-2-nitrotoluene: Lacks the additional fluorine atoms and has a simpler structure. It is used as a starting material for the synthesis of various fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(10)11)2-3-6(9)7(4)12(13)14/h2-3,8H,1H3 |
InChI Key |
GEDIJIVRRKFJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
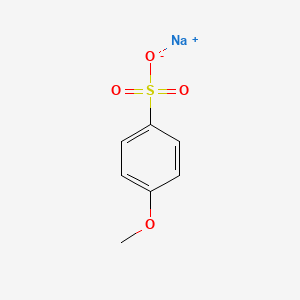
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
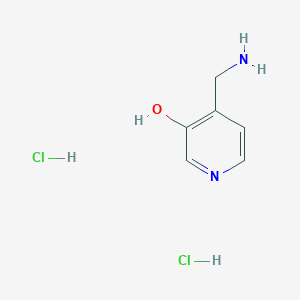
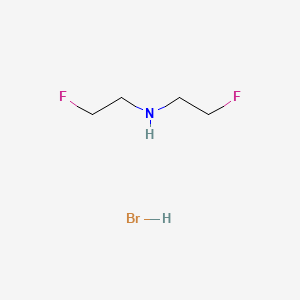

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
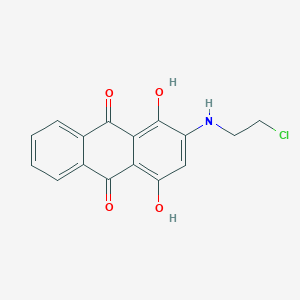
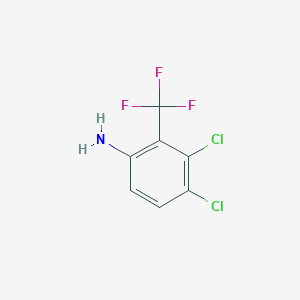
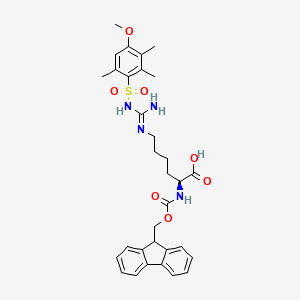


![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)

